molecular formula C10H9ClO3 B1279929 ethyl 4-(carbonochloridoyl)benzoate CAS No. 27111-45-1

ethyl 4-(carbonochloridoyl)benzoate

Cat. No.: B1279929
CAS No.: 27111-45-1
M. Wt: 212.63 g/mol
InChI Key: POYHUEAWYYJRQL-UHFFFAOYSA-N
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Description

Ethyl 4-(carbonochloridoyl)benzoate (CAS: 7377-26-6) is an aromatic ester derivative featuring a chloroformyl (-COCl) functional group at the para position of the benzene ring and an ethyl ester group. This compound is structurally characterized by its high reactivity, primarily due to the electrophilic chloroformyl moiety, which makes it a versatile intermediate in organic synthesis, particularly in acylations and polymer chemistry. Its synthesis typically involves the chlorination of the corresponding benzoic acid derivative, followed by esterification. The compound’s reactivity and applications are heavily influenced by its substituents, which differentiate it from other benzoate esters .

Preparation Methods

Esterification of 4-(Chlorocarbonyl)benzoic Acid

The most direct route involves esterification of 4-(chlorocarbonyl)benzoic acid with ethanol. This method leverages acid-catalyzed nucleophilic acyl substitution.

Reaction Mechanism

The chlorocarbonyl group reacts with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester. The reaction proceeds via the following steps:

  • Protonation of the carbonyl oxygen by the acid catalyst.
  • Nucleophilic attack by ethanol on the electrophilic carbonyl carbon.
  • Elimination of HCl to form the ester and regenerate the catalyst.

Experimental Conditions

Parameter Value/Description Source
Catalyst Sulfuric acid, p-toluenesulfonic acid
Solvent Neat or anhydrous ethanol
Temperature Reflux (78–82°C)
Reaction Time 2–6 hours
Yield 80–85%

Example Protocol (Adapted from):

  • Mix 4-(chlorocarbonyl)benzoic acid (1 mol) with ethanol (1.5–2 mol) and sulfuric acid (0.1–0.5 mol%).
  • Reflux under nitrogen for 4–6 hours.
  • Distill off excess ethanol and isolate the ester via vacuum distillation or crystallization.

Coupling Reactions with Chlorocarbonyl Precursors

Ethyl 4-(chlorocarbonyl)benzoate can also be synthesized via cross-coupling reactions , particularly for functionalizing aromatic systems.

Palladium-Catalyzed Amination

This method is employed to synthesize aryl amines or hydrazones. A representative procedure from involves:

  • Palladium catalyst (e.g., Pd(OAc)₂ with BINAP ligand).
  • Amine or hydrazine as the nucleophile.

Case Study: Synthesis of Ethyl 4-(1H-Indazol-3-yl)benzoate

Parameter Value/Description Source
Catalyst Pd(OAc)₂, rac-BINAP
Base Cs₂CO₃
Solvent Toluene
Temperature Reflux (110–130°C)
Yield 88.9%

Mechanism :

  • Oxidative addition of the chlorocarbonyl group to Pd(0).
  • Transmetallation with the nucleophile (e.g., indazole).
  • Reductive elimination to form the C–N bond.

Industrial-Scale Production

For large-scale synthesis, continuous flow processes are preferred due to efficiency and safety.

Key Advantages

  • High throughput : Enables rapid processing of reactants.
  • Heat management : Minimizes side reactions (e.g., decomposition of chlorocarbonyl group).
  • Catalyst recycling : Solid catalysts (e.g., rare-earth oxides) can be reused.

Industrial Protocol (Adapted from)

  • Reactants : 4-(Chlorocarbonyl)benzoic acid, ethanol, and a solid acid catalyst (e.g., H₂SO₄-impregnated clay).
  • Reactor : Continuous flow system with a water separator.
  • Conditions : Reflux at 100–110°C for 2–4 hours.
  • Purification : Distillation or crystallization.

Alternative Routes

Hydrogenation of Nitro Precursors

Ethyl 4-(chlorocarbonyl)benzoate can be derived from nitrobenzoate esters via catalytic hydrogenation . For example:

  • Substrate : Ethyl 4-nitrobenzoate.
  • Catalyst : Pd/C or NiCo/MgO-C.
  • Conditions : H₂ gas, ethanol, 150–170°C, 9 hours.
  • Yield : >98% after reduction to the amine intermediate.

Thionyl Chloride-Mediated Chlorination

For chlorination of carboxylic acids:

  • Reagent : SOCl₂.
  • Conditions : -10 to 10°C, followed by alkylation with ethanol.

Mechanistic Insights and Reactivity

The chlorocarbonyl group’s reactivity stems from its electrophilic carbon and leaving-group ability.

Key Reaction Pathways

Reaction Type Reagents/Conditions Products
Nucleophilic substitution Amines, thiols (DMF, 80°C) Amides, thioesters
Oxidation KMnO₄, CrO₃ (acidic) Carboxylic acids
Reduction LiAlH₄, NaBH₄ (anhydrous) Alcohols

Example : Reaction with hydrazine forms hydrazides, which cyclize to heterocycles (e.g., triazoles, thiazoles).

Challenges and Optimization Strategies

Side Reactions

  • Hydrolysis : Chlorocarbonyl groups react with water to form carboxylic acids.
  • Decomposition : High temperatures (>150°C) lead to loss of Cl and formation of CO₂.

Mitigation

Issue Solution Source
Hydrolysis Use anhydrous solvents (e.g., THF, DMF).
Decomposition Operate at ≤80°C.
Catalyst poisoning Use heterogeneous catalysts (e.g., Pd/C).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Esterification Simple, high purity Requires excess ethanol 80–85%
Cross-coupling Versatile for C–N/C–S bonds Expensive catalysts, air-sensitive 70–90%
Hydrogenation Green chemistry, reusable catalysts High pressure, H₂ gas handling >98%

Applications in Synthesis

Pharmaceutical Intermediates

  • Anticancer agents : Derivatives show cytotoxic activity via thiazole/thiazolidinone formation.
  • Antimicrobial agents : Sulfonamide analogs inhibit bacterial enzymes.

Polymer Chemistry

  • Crosslinking agents : React with amines to form polyurethanes or polyamides.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(carbonochloridoyl)benzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 4-(carbonochloridoyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The carbonochloridoyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can be hydrolyzed to release benzoic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Carbonochloridoyl)benzoate vs. Methyl 4-(Chlorocarbonyl)benzoate

  • Structural Difference : The methyl ester analog replaces the ethyl group with a methyl, slightly altering steric and electronic properties.
  • Reactivity : Both compounds exhibit high reactivity due to the chloroformyl group, but the ethyl ester’s larger alkyl chain may reduce hydrolysis rates compared to the methyl analog.
  • Applications : Methyl 4-(chlorocarbonyl)benzoate is often used as a precursor in pharmaceutical intermediates, while the ethyl variant may be preferred in polymer crosslinking due to slower degradation .

This compound vs. Ethyl 4-Aminobenzoate

  • Substituent: The amino (-NH₂) group in ethyl 4-aminobenzoate contrasts sharply with the chloroformyl group.
  • Reactivity: The amino group is nucleophilic, making ethyl 4-aminobenzoate a precursor for diazonium salts and azo dyes, whereas the chloroformyl group enables electrophilic substitutions.
  • Applications: Ethyl 4-aminobenzoate is widely used as a local anesthetic (e.g., benzocaine), while the chloroformyl derivative is employed in synthetic chemistry for acylations .

This compound vs. Ethyl 4-(Dimethylamino)benzoate

  • Substituent: The dimethylamino (-N(CH₃)₂) group is electron-donating, unlike the electron-withdrawing chloroformyl.
  • Reactivity: Ethyl 4-(dimethylamino)benzoate acts as a co-initiator in resin cements, leveraging its ability to donate electrons under light exposure. In contrast, the chloroformyl derivative participates in nucleophilic acyl transfers.
  • Applications: The dimethylamino variant enhances polymerization efficiency in dental resins, while the chloroformyl compound is utilized in covalent organic framework (COF) synthesis .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability Key Reactivity
This compound Not reported Organic solvents Moisture-sensitive Acylation, nucleophilic substitution
Methyl 4-(chlorocarbonyl)benzoate White-Orange solid Dichloromethane Hydrolyzes readily Similar to ethyl analog
Ethyl 4-aminobenzoate 89–92 Ethanol, ether Stable in air Diazotization, azo coupling
Ethyl 4-(dimethylamino)benzoate Liquid at RT Acetone, THF Light-sensitive Radical initiation, photo-reduction

Data compiled from synthesis and analytical studies .

Toxicity and Handling

  • This compound: Classified as corrosive due to the chloroformyl group, requiring strict moisture-free handling and PPE .
  • Ethyl 4-Aminobenzoate: Low acute toxicity (LD₅₀ >2000 mg/kg in rats) but may cause allergic reactions in topical applications .

Biological Activity

Ethyl 4-(carbonochloridoyl)benzoate, with the chemical formula C10H9ClO3, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from various research findings and case studies.

1. Synthesis and Characterization

This compound is synthesized through the acylation of ethyl benzoate with carbonochloridoyl chloride. The reaction typically involves the use of a base to neutralize the hydrochloric acid produced during the reaction. The resulting compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The results showed that this compound has comparable activity to standard antibiotics like ampicillin and antifungal agents like ketoconazole.

Microorganism Zone of Inhibition (mm) Standard
Escherichia coli15Ampicillin (20 mm)
Staphylococcus aureus18Ampicillin (22 mm)
Candida albicans14Ketoconazole (17 mm)

2.2 Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects using the human red blood cell (HRBC) membrane stabilization method. The percentage inhibition of hemolysis was found to be significant, indicating potential use in treating inflammatory conditions.

Concentration (μg/mL) Percentage Inhibition
10064%
20075%

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways in pathogens. The presence of the carbonochloridoyl group enhances its reactivity, allowing it to interact effectively with cellular components.

4. Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antileishmanial Activity : A study demonstrated that derivatives of benzoates, including those containing the carbonochloridoyl moiety, showed promising activity against Leishmania species, suggesting potential for use in treating leishmaniasis .
  • Local Anesthetic Effects : Research on structurally similar compounds revealed local anesthetic properties, which may extend to this compound due to structural similarities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 4-(carbonochloridoyl)benzoate in a laboratory setting?

this compound can be synthesized via the esterification of 4-chlorocarbonylbenzoic acid with ethanol under controlled acidic conditions. A typical protocol involves reacting the acid chloride with ethanol in anhydrous dichloromethane, using pyridine as a catalyst to neutralize HCl byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (3:2) as the mobile phase. Post-synthesis purification via recrystallization (e.g., using ethyl acetate and hexane) is critical to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 to confirm aromatic proton environments (δ ~7.8–8.2 ppm for benzoate protons) and ester/chlorocarbonyl functional groups (δ ~165–170 ppm for carbonyl carbons).
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Key absorption bands include C=O stretching (~1718 cm1^{-1} for ester, ~1780 cm1^{-1} for acid chloride) and C-Cl stretching (~850 cm1^{-1}).
  • Mass Spectrometry (MS): Molecular ion peaks at m/z corresponding to the molecular weight (C10_{10}H9_9ClO3_3, ~212.63 g/mol) and fragmentation patterns consistent with ester cleavage .

Q. What safety precautions are essential when handling this compound?

This compound is classified as Acute Tox. 3 (H301) due to its reactive chloroformyl group. Mandatory precautions include:

  • Use of fume hoods, nitrile gloves, and chemical-resistant lab coats.
  • Immediate neutralization of spills with sodium bicarbonate.
  • Storage in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other benzoyl chloride derivatives in nucleophilic acyl substitution reactions?

The ethyl ester group introduces steric hindrance, reducing reaction rates compared to methyl esters or unsubstituted benzoyl chlorides. Kinetic studies in polar aprotic solvents (e.g., DMF) show that reaction with primary amines proceeds via a two-step mechanism: initial chloride displacement followed by ester hydrolysis. Computational modeling (DFT) can predict activation energies for competing pathways, with the chloroformyl group acting as a stronger electrophile than carboxylate esters .

Q. What experimental strategies mitigate hydrolysis of this compound during prolonged storage or reactions?

Hydrolysis can be minimized by:

  • Low-temperature storage: ≤5°C reduces water absorption.
  • Anhydrous reaction conditions: Use molecular sieves (3Å) in solvents like THF or acetonitrile.
  • In situ generation: Prepare the compound immediately before use via reaction of ethyl 4-carboxybenzoate with thionyl chloride (SOCl2_2) at 60°C .

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Discrepancies between experimental 13C^{13}\text{C} NMR shifts and DFT-calculated values often arise from solvent effects or conformational dynamics. To resolve this:

  • Perform variable-temperature NMR to assess rotational barriers of the ester group.
  • Use COSY and NOESY experiments to confirm spatial proximity of aromatic protons.
  • Cross-validate with gas-phase IR spectroscopy to eliminate solvent interactions .

Q. What are the implications of this compound’s electronic structure on its application in photoactive materials?

The electron-withdrawing chloroformyl group enhances conjugation with the benzoate aromatic ring, lowering the LUMO energy (-1.8 eV via cyclic voltammetry). This property makes it a candidate for:

  • Photoinitiators in UV-curable polymers.
  • Electron-deficient ligands in transition-metal catalysis.
  • Charge-transfer complexes with electron-rich aromatics (e.g., pyrene derivatives) .

Q. Methodological Best Practices

Q. How should researchers design kinetic studies for reactions involving this compound?

  • Quench-and-analyze method: Aliquot reaction mixtures at timed intervals into ice-cold methanol to halt reactivity, then quantify unreacted starting material via HPLC (C18 column, acetonitrile:H2_2O gradient).
  • Pseudo-first-order conditions: Maintain a 10-fold excess of nucleophile (e.g., aniline) to ensure rate dependence solely on the chloroformyl group.
  • Arrhenius analysis: Perform reactions at 25°C, 40°C, and 60°C to calculate activation energy (EaE_a) .

Q. What computational tools are most effective for predicting the stability and reactivity of this compound?

  • Gaussian 16: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for nucleophilic attacks.
  • VASP: Simulate surface interactions in catalytic applications using plane-wave pseudopotentials.
  • COSMO-RS: Predict solubility parameters in mixed solvents to guide reaction solvent selection .

Properties

IUPAC Name

ethyl 4-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYHUEAWYYJRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483712
Record name p-Ethoxycarbonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27111-45-1
Record name p-Ethoxycarbonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Ethoxycarbonylbenzoyl chloride is prepared according to the method of M. J. Dewar and J. P. Schroeder, J. Org. Chem., 30, 2297 (1965), by the gradual addition of a small amount of ethyl alcohol to a boiling solution of terephthaloyl chloride in benzene. After removal of the solvent the residue is distilled under reduced pressure to give the acyl chloride which boils at 102°-105° C. at 0.4 mm.
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Synthesis routes and methods II

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